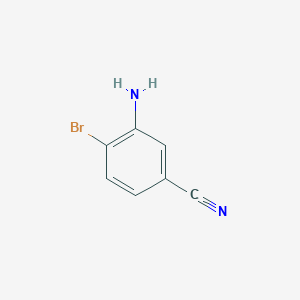

3-Amino-4-bromobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGGUNDAQDTCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-4-bromobenzonitrile (CAS: 72635-78-0): A Key Building Block for Kinase Inhibitors

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of modern medicinal chemistry, the efficiency of a synthetic campaign is often dictated by the strategic selection of its starting materials. 3-Amino-4-bromobenzonitrile, identified by its CAS number 72635-78-0, has emerged as a particularly valuable scaffold. This molecule is not merely another reagent; it is a compact, trifunctional building block offering chemists a pre-organized platform for constructing complex molecular architectures. Its utility is most profoundly demonstrated in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology.

The strategic arrangement of an amino group, a bromine atom, and a nitrile group on a benzene ring provides three distinct points of reactivity that can be addressed with high selectivity. This guide offers an in-depth analysis of this compound, from its fundamental properties and synthesis to its critical application in the development of next-generation pharmaceuticals, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 72635-78-0 | |

| Molecular Formula | C₇H₅BrN₂ | |

| Molecular Weight | 197.03 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Solid, white to off-white or pale cream powder | |

| Melting Point | 99 °C | |

| Purity (Typical) | ≥95-97% | |

| SMILES | N#CC1=CC=C(Br)C(N)=C1 | |

| InChI Key | UAGGUNDAQDTCFW-UHFFFAOYSA-N |

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and logical approach to this compound is through the regioselective bromination of 3-aminobenzonitrile. The amino group is a potent activating, ortho-, para-director for electrophilic aromatic substitution. The position ortho to the amino group and meta to the deactivating nitrile group is highly activated, making it the prime target for bromination.

The causality behind this synthetic choice rests on achieving high regioselectivity without the need for complex protecting group strategies. The electron-donating nature of the amine overwhelms the meta-directing influence of the nitrile, funneling the electrophile (Br+) to the C4 position. A mild brominating agent is typically chosen to prevent over-bromination or unwanted side reactions.

Representative Synthetic Protocol

The following protocol is a representative method based on established chemical principles for the bromination of activated aromatic rings.

Reaction: Electrophilic Aromatic Bromination

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminobenzonitrile (1.0 equivalent) in a suitable solvent such as methanol or acetic acid.

-

Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the reaction rate and minimize the formation of impurities.

-

Reagent Addition: Dissolve bromine (1.0-1.1 equivalents) in a small amount of the same solvent. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes. The slow addition is crucial to maintain temperature control and ensure high selectivity.

-

Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Isolation: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound is realized in its application as a versatile intermediate for constructing high-value pharmaceutical agents. Its structure is particularly amenable to the synthesis of heterocyclic cores found in many kinase inhibitors.

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime therapeutic target for B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma. Several approved drugs and clinical candidates function by inhibiting BTK. The synthesis of many of these complex molecules leverages intermediates like this compound.

The utility of this building block stems from the orthogonal reactivity of its functional groups:

-

The Amino Group: Serves as a nucleophile, ideal for forming amides, sulfonamides, or participating in condensation reactions to build heterocyclic rings (e.g., pyrazoles, imidazoles).

-

The Bromine Atom: Acts as a synthetic handle for carbon-carbon and carbon-nitrogen bond formation, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

-

The Nitrile Group: Can be hydrolyzed to a carboxylic acid or primary amide, reduced to an amine, or used as a directing group. It is often a key pharmacophoric feature for hydrogen bonding in the final drug molecule.

This trifecta of reactivity allows for a modular and convergent synthetic strategy. A medicinal chemist can first elaborate a complex fragment onto the amino group, then use a cross-coupling reaction at

The Strategic Intermediate: A Deep Dive into 3-Amino-4-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among these crucial intermediates, 3-Amino-4-bromobenzonitrile has emerged as a versatile and highly valuable scaffold. This technical guide provides an in-depth exploration of the core attributes of this compound, from its fundamental physicochemical properties to its synthesis, analysis, and pivotal applications, with a particular focus on its role in the development of targeted cancer therapeutics.

Core Physicochemical Properties: A Quantitative Overview

This compound is a substituted aromatic nitrile characterized by the presence of an amino group and a bromine atom on the benzene ring. These functional groups impart specific reactivity and properties that are instrumental in its synthetic utility.

A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 197.03 g/mol | [1] |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| CAS Number | 72635-78-0 | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [3] |

Understanding these fundamental properties is the first step in its effective application in a laboratory setting. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning, while the molecular formula provides the elemental composition. The CAS number serves as a unique identifier for this specific chemical substance.

Synthesis and Purification: From Precursors to a Pure Intermediate

The synthesis of this compound is a critical process for its availability in research and development. While various synthetic routes can be envisaged, a common conceptual approach involves the bromination of an appropriately substituted aminobenzonitrile precursor.

A representative synthetic workflow is illustrated in the diagram below.

Caption: Conceptual workflow for the synthesis and purification of this compound.

Illustrative Synthetic Protocol

While a definitive, universally optimized protocol is dependent on specific laboratory conditions and scale, a general procedure for a related bromination is as follows. This can be adapted by a skilled chemist for the synthesis of this compound. For instance, the bromination of 3-chloro-4-aminobenzonitrile proceeds by dissolving the starting material in a suitable solvent like methanol.[4] A solution of bromine in the same solvent is then added dropwise. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the crude product is dried.[4]

Purification Methodologies

The purity of this compound is crucial for its successful use in subsequent reactions. The primary methods for purification are recrystallization and column chromatography.

Recrystallization: This technique relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[5] A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impure solid is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities in the solution.[5][6] The purified crystals are then collected by filtration.

Column Chromatography: For more challenging separations, column chromatography is employed. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. An eluent (a solvent or a mixture of solvents) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the silica gel and the eluent, allowing for their separation. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.

Analytical Characterization: Confirming Identity and Purity

The identity and purity of synthesized this compound must be rigorously confirmed through various analytical techniques. These methods provide a detailed picture of the molecular structure and the level of any residual impurities.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are essential techniques for assessing the purity of the compound. HPLC separates the components of a mixture, and the detector response can be used to quantify the purity. LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing both purity data and mass information for each component.

Applications in Drug Discovery and Materials Science: A Versatile Building Block

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The amino group can participate in nucleophilic substitution and condensation reactions, while the bromine atom is amenable to various cross-coupling reactions, and the nitrile group can be hydrolyzed or reduced.

Key Intermediate in the Synthesis of Erlotinib

A prominent application of a related compound, 4-Amino-3-bromobenzonitrile, is as a key intermediate in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[8] The synthesis of Erlotinib involves a multi-step process where the aminobromobenzonitrile core is elaborated to construct the final quinazoline-based drug molecule.[9][10]

The general synthetic strategy is depicted below:

Caption: Simplified schematic of the role of an aminobromobenzonitrile derivative in the synthesis of Erlotinib.

Broader Applications

Beyond its role in the synthesis of Erlotinib, this compound and its isomers are valuable precursors for a wide range of other biologically active molecules and functional materials. Their utility extends to the synthesis of:

-

Other Kinase Inhibitors: The aminobenzonitrile scaffold is a common feature in various kinase inhibitors, highlighting its importance in cancer drug discovery.

-

Agrochemicals: The unique combination of functional groups makes it a useful starting material for the development of novel herbicides and pesticides.[8]

-

Dyes and Fluorescent Probes: The aromatic nature and the presence of an amino group allow for the synthesis of various dyes and fluorescent molecules with potential applications in imaging and diagnostics.[8]

Safety, Handling, and Disposal: A Commitment to Laboratory Safety

As with any chemical reagent, the safe handling and disposal of this compound are of utmost importance. Researchers must adhere to established safety protocols to minimize risks.

Handling:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[13]

-

Ingestion: Do not eat, drink, or smoke when handling this chemical.[12]

Storage:

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

Incompatibilities: Keep away from strong oxidizing agents.

Disposal:

-

Regulations: Dispose of waste material in accordance with local, state, and federal regulations.[11]

-

Professional Disposal: It is recommended to use a licensed professional waste disposal service to dispose of this material.[11]

Conclusion

This compound stands as a testament to the power of small, strategically functionalized molecules in advancing scientific discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, have solidified its position as a key intermediate in the synthesis of life-saving pharmaceuticals and innovative materials. A thorough understanding of its synthesis, purification, and safe handling is essential for any researcher aiming to leverage its full potential in their scientific endeavors. As the quest for novel therapeutics and advanced materials continues, the importance of such fundamental building blocks will undoubtedly continue to grow.

References

-

The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available from: [Link]. [Accessed January 12, 2026].

-

Ningbo Inno Pharmchem Co., Ltd. 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. Available from: [Link]. [Accessed January 12, 2026].

-

Recrystallization & purification of N-bromosuccinimide. YouTube; 2021. Available from: [Link]. [Accessed January 12, 2026].

-

Organic Chemistry Lab: Recrystallization. YouTube; 2007. Available from: [Link]. [Accessed January 12, 2026].

-

Patel, et al. Computational Elucidation of Novel Synthetic Scheme for Erlotinib. Research J. Pharm. and Tech. 2023;16(11):5321-5326. Available from: [Link]. [Accessed January 12, 2026].

- Google Patents. US9428468B2 - Process for the preparation of erlotinib.

-

Ereztech. 3-Amino-4-Nitrobenzonitrile MSDS/SDS. Available from: [Link]. [Accessed January 12, 2026].

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]. [Accessed January 12, 2026].

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]. [Accessed January 12, 2026].

-

PubChem. This compound. Available from: [Link]. [Accessed January 12, 2026].

-

Chem Help ASAP. recrystallization & purification of N-bromosuccinimide. YouTube; 2021. Available from: [Link]. [Accessed January 12, 2026].

Sources

- 1. This compound | C7H5BrN2 | CID 44336425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound 95.00% | CAS: 72635-78-0 | AChemBlock [achemblock.com]

- 4. 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. rsc.org [rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Computational Elucidation of Novel Synthetic Scheme for Erlotinib – Oriental Journal of Chemistry [orientjchem.org]

- 10. US9428468B2 - Process for the preparation of erlotinib - Google Patents [patents.google.com]

- 11. 3-Amino-4-Nitrobenzonitrile MSDS/SDS | Supplier & Distributor [nj-finechem.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. 4-Amino-3-bromobenzonitrile - Safety Data Sheet [chemicalbook.com]

3-Amino-4-bromobenzonitrile chemical properties

An In-depth Technical Guide to 3-Amino-4-bromobenzonitrile: Properties, Reactivity, and Applications

Introduction

This compound is a substituted aromatic compound of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. As a trifunctional molecule, it incorporates an amine, a bromo group, and a nitrile moiety on a benzene ring. This unique arrangement of functional groups makes it a highly versatile and valuable building block for the synthesis of complex molecular architectures, particularly heterocyclic systems and substituted biaryls. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, synthetic utility, and safety protocols, intended for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Core Properties

Precise identification is critical for any chemical intermediate. The fundamental identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 72635-78-0 | [1][2][3] |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [3][4] |

| SMILES | C1=CC(=C(C=C1C#N)N)Br | [1] |

| InChI Key | UAGGUNDAQDTCFW-UHFFFAOYSA-N | [1][2] |

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the bromine and meta to the amine would likely be the most downfield, while the proton ortho to the activating amino group would be the most upfield. A broad singlet corresponding to the two amine protons (-NH₂) would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon of the nitrile group (C≡N) will appear significantly downfield (δ 115-125 ppm). The carbon atom attached to the bromine (C-Br) would be relatively deshielded, while the carbon attached to the nitrogen (C-N) would be strongly shielded. The remaining aromatic carbons will resonate in the typical range of δ 110-150 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators of the key functional groups. A sharp, intense absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretching for the aromatic ring will be observed just above 3000 cm⁻¹, and C=C ring stretching vibrations will be present in the 1450-1600 cm⁻¹ range.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 196 and 198.

Chemical Reactivity and Synthetic Pathways

The utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

Caption: Reactivity map of this compound.

Key Reactions

-

Amino Group: The primary aromatic amine is a versatile handle. It can undergo diazotization to be replaced by a wide range of substituents. It can also be readily acylated or alkylated to introduce new functionalities or act as a directing group for further electrophilic aromatic substitution.

-

Bromo Group: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds, enabling the construction of complex biaryl systems or substituted anilines.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. Furthermore, its electrophilic carbon makes it a key participant in cyclization reactions to form nitrogen-containing heterocycles, a common strategy in drug discovery.

Proposed Synthetic Route

A common and logical method for the preparation of this compound is the regioselective bromination of 3-aminobenzonitrile. The amino group is an ortho-, para-director; thus, bromine will preferentially add to the positions ortho and para to it. Steric hindrance at the C2 position favors substitution at the C4 position.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Bromination of 3-Aminobenzonitrile

This protocol is based on standard procedures for the bromination of activated aromatic rings and should be performed by qualified personnel with appropriate safety measures.[7]

-

Dissolution: Dissolve 3-aminobenzonitrile (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromine Addition: Prepare a solution of bromine (1.0-1.1 eq) in the same solvent. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, pour the reaction mixture into cold water or a solution of sodium thiosulfate to quench any excess bromine.

-

Workup: Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a strategic intermediate. Its trifunctional nature allows for sequential and orthogonal chemical modifications, making it a powerful tool for building molecular diversity in drug discovery pipelines.

The structural motif is particularly relevant for the synthesis of kinase inhibitors. For example, the isomeric compound 4-Amino-3-bromobenzonitrile is a known intermediate in the synthesis of the anti-cancer drug Erlotinib.[8] This highlights the importance of the aminobromobenzonitrile scaffold in constructing privileged structures for pharmaceutical applications.

Caption: Application workflow in scaffold development.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[1][4]

| Hazard Type | GHS Classification and Statement |

| Acute Toxicity | H302: Harmful if swallowed.[1][4] |

| H312: Harmful in contact with skin.[1] | |

| H332: Harmful if inhaled.[1] | |

| Skin Irritation | H315: Causes skin irritation.[1][4] |

| Eye Irritation | H319: Causes serious eye irritation.[4] H318: Causes serious eye damage.[1] |

| Respiratory | H335: May cause respiratory irritation.[4] |

| Sensitization | H317: May cause an allergic skin reaction.[4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment:

-

Handling Practices: Avoid breathing dust.[4] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3][10]

References

-

ChemBK. 3-Bromo-4-Aminobenzonitrile.[Link]

-

PubChem. this compound | C7H5BrN2 | CID 44336425.[Link]

-

Ningbo Inno Pharmchem Co., Ltd. 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications.[Link]

-

PubChem. 4-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 1515279.[Link]

-

PubChem. 3-Bromobenzonitrile | C7H4BrN | CID 23381.[Link]

Sources

- 1. This compound | C7H5BrN2 | CID 44336425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound 95.00% | CAS: 72635-78-0 | AChemBlock [achemblock.com]

- 4. 72635-78-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 4-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 1515279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. 72635-78-0|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Spectral Data of 3-Amino-4-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a detailed analysis of the spectral data for the compound 3-Amino-4-bromobenzonitrile (CAS No. 72635-78-0).[1][2] Given the limited availability of experimentally derived public data, this document focuses on predicted spectral characteristics, grounded in fundamental principles of spectroscopy and supported by data from analogous compounds. This approach offers a robust framework for researchers in the synthesis, identification, and application of this molecule.

The structural formula of this compound is C₇H₅BrN₂[1][2], with a molecular weight of approximately 197.04 g/mol .[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. These predictions are generated based on established computational models and provide a strong indication of the expected experimental results.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to reveal three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad signal for the amine protons. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing and inductively electronegative bromo (-Br) and cyano (-CN) groups.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.0 - 7.2 | Doublet | ~2.0 | 1H |

| H-5 | ~7.4 - 7.6 | Doublet | ~8.5 | 1H |

| H-6 | ~6.8 - 7.0 | Doublet of Doublets | ~8.5, ~2.0 | 1H |

| -NH₂ | ~4.0 - 5.5 | Broad Singlet | - | 2H |

Causality Behind Predicted Shifts:

-

H-6: This proton is ortho to the strongly electron-donating amino group, which shields it, causing an upfield shift to the ~6.8-7.0 ppm region. It will appear as a doublet of doublets due to coupling with both H-5 (ortho coupling, larger J value) and H-2 (meta coupling, smaller J value).

-

H-2: This proton is meta to the amino group and ortho to the cyano group. The shielding effect of the amino group is weaker at the meta position, and the deshielding effect of the cyano group will cause a downfield shift relative to H-6. It is expected to be a doublet due to meta coupling with H-6.

-

H-5: This proton is ortho to the bromine atom and meta to the cyano group. The deshielding effects of both the bromine and cyano groups will cause it to be the most downfield of the aromatic protons. It will appear as a doublet due to ortho coupling with H-6.

-

-NH₂ Protons: The amino protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~100 - 110 |

| C-2 | ~120 - 125 |

| C-3 | ~145 - 150 |

| C-4 | ~110 - 115 |

| C-5 | ~135 - 140 |

| C-6 | ~115 - 120 |

| -CN | ~118 - 122 |

Causality Behind Predicted Shifts:

-

C-3: This carbon, directly attached to the amino group, will be significantly shielded and is expected to be the most upfield of the aromatic carbons directly bonded to hydrogen.

-

C-4: The carbon bearing the bromine atom will be deshielded due to the electronegativity of bromine.

-

C-1: The carbon attached to the cyano group will also be deshielded.

-

-CN Carbon: The nitrile carbon typically appears in the 118-122 ppm range.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a wider spectral width (~0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Analysis and Validation:

-

Compare the obtained spectra with the predicted data.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure.

-

Figure 1: A generalized workflow for acquiring NMR spectral data.

Infrared (IR) Spectroscopy: Predicted Vibrational Modes

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3400-3300 | -NH₂ (Amino) | N-H Stretch (asymmetric & symmetric) | Medium |

| ~2220-2260 | -C≡N (Nitrile) | C≡N Stretch | Medium to Strong, Sharp |

| ~1600-1650 | -NH₂ (Amino) | N-H Bend (Scissoring) | Medium |

| ~1500-1600 | Aromatic Ring | C=C Stretch | Medium |

| ~1250-1335 | Aromatic Amine | C-N Stretch | Strong |

| ~800-900 | Aromatic Ring | C-H Bend (Out-of-plane) | Strong |

| ~515-690 | -C-Br (Bromo) | C-Br Stretch | Medium to Strong |

Causality Behind Predicted Frequencies:

-

N-H Stretching: The primary amine group will exhibit two distinct stretching bands due to symmetric and asymmetric vibrations.[3][4][5][6]

-

C≡N Stretching: The nitrile group has a characteristic sharp absorption in the triple bond region of the spectrum.[7][8] Conjugation with the aromatic ring can slightly lower this frequency.[7]

-

N-H Bending: The scissoring vibration of the primary amine is expected in the 1600-1650 cm⁻¹ region.[3][4]

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring typically results in multiple bands in the 1500-1600 cm⁻¹ region.

-

Aromatic C-N Stretching: The stretching vibration of the bond between the aromatic ring and the amino group is expected to be a strong absorption.[3][4][5][6]

-

C-H Bending: The out-of-plane bending of the C-H bonds on the substituted aromatic ring will give rise to strong absorptions that can be indicative of the substitution pattern.

-

C-Br Stretching: The carbon-bromine bond stretch appears in the fingerprint region at lower wavenumbers.[9][10]

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption peaks and compare them with the predicted values and correlation tables.

-

Figure 2: A standard workflow for acquiring FT-IR data using an ATR accessory.

Mass Spectrometry (MS): Predicted Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Interpretation |

| 196/198 | Molecular Ion ([M]⁺˙ and [M+2]⁺˙) |

| 169/171 | Loss of HCN |

| 117 | Loss of Br |

| 90 | Loss of Br and HCN |

Causality Behind Predicted Fragmentation:

-

Molecular Ion: The molecular ion peak is expected to be prominent due to the stability of the aromatic ring. A characteristic isotopic pattern for bromine (¹⁹Br:⁸¹Br ≈ 1:1) will result in two peaks of nearly equal intensity at m/z 196 and 198.[11] The presence of two nitrogen atoms is consistent with the even nominal mass of the molecular ion, in accordance with the nitrogen rule.[12][13][14][15][16]

-

Loss of HCN: A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule (27 Da).

-

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 117.

-

Further Fragmentation: Subsequent loss of HCN from the m/z 117 fragment would lead to a peak at m/z 90.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

-

Ionization:

-

Electron Ionization (EI) is a common technique that will likely produce the molecular ion and characteristic fragments.

-

Electrospray Ionization (ESI) is a softer ionization technique that would primarily show the protonated molecule [M+H]⁺ at m/z 197/199.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

The detector records the abundance of each ion.

-

Analyze the resulting mass spectrum to identify the molecular ion and major fragment peaks.

-

Figure 3: A simplified workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers can more effectively identify and characterize this compound in their work. The provided experimental protocols offer a standardized approach to obtaining high-quality data. It is important to reiterate that the spectral data presented herein are predicted and should be confirmed by experimental analysis.

References

-

Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]

-

Grokipedia. (n.d.). Nitrogen rule. Retrieved from [Link]

-

Intro to Mass Spectrometry. (n.d.). The Nitrogen Rule. Retrieved from [Link]

-

Spectroscopy Online. (2019). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrogen rule. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Mass Spectrometry: Nitrogen Rule. Retrieved from [Link]

-

Scribd. (n.d.). IR Correlation Table. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Whitman College. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

International Journal of Academic Research and Development. (2025). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Colorado State University. (n.d.). CASCADE. Retrieved from [Link]

-

chemeurope.com. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Simplified Infrared Correlation Chart. (n.d.). Retrieved from [Link]

-

Chemaxon Docs. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ACS Publications. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B. Retrieved from [Link]

-

PubMed Central. (n.d.). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Publications. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Mestrelab Research Analytical Chemistry Software. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

RSC Publishing. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. Retrieved from [Link]

-

IR Chart. (n.d.). Retrieved from [Link]

-

PubChem. (2025). 4-[(3-Amino-4-pyridinyl)amino]-3-bromobenzonitrile. Retrieved from [Link]

-

UCSC. (n.d.). IR Tables. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound 95.00% | CAS: 72635-78-0 | AChemBlock [achemblock.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. allreviewjournal.com [allreviewjournal.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. scribd.com [scribd.com]

- 11. GCMS Section 6.9.5 [people.whitman.edu]

- 12. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. grokipedia.com [grokipedia.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Nitrogen rule - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

Introduction: The Significance of 3-Amino-4-bromobenzonitrile in Modern Research

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 3-Amino-4-bromobenzonitrile

This compound is a substituted aromatic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1][2] Its trifunctional nature, featuring amino, bromo, and nitrile groups, makes it a versatile building block for the synthesis of more complex molecular architectures. Notably, related brominated aminobenzonitriles serve as key intermediates in the development of pharmaceuticals, including kinase inhibitors for oncology and agents targeting central nervous system disorders.[3][4]

Given its pivotal role as a synthetic intermediate, the unambiguous structural confirmation of this compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing precise information about the molecular structure in solution. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and predictive analysis. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret the spectrum of this molecule and similar substituted aromatic systems.

Part 1: Principles of Spectral Interpretation for a Substituted Aromatic System

The NMR spectrum of this compound is governed by the electronic effects of its three distinct substituents on the benzene ring. Understanding these influences is key to predicting and assigning the chemical shifts of each proton and carbon nucleus.

-

Amino (-NH₂) Group: This is a powerful electron-donating group (EDG) through resonance. The nitrogen's lone pair of electrons delocalizes into the aromatic π-system, increasing electron density at the ortho (C2) and para (C6) positions.[5] This increased electron density creates a strong shielding effect, shifting the corresponding ¹H and ¹³C signals significantly upfield (to a lower ppm value).[6][7]

-

Cyano (-C≡N) Group: The cyano group is a strong electron-withdrawing group (EWG) due to the high electronegativity of nitrogen and the inductive effect of the triple bond. It de-shields (moves downfield) nearby nuclei. Furthermore, its linear geometry creates a magnetic anisotropic cone that strongly de-shields nuclei located along its axis.

-

Bromo (-Br) Group: Bromine exerts a dual influence. It is electronegative, creating an inductive electron-withdrawing effect that de-shields adjacent nuclei. However, its lone pairs can participate in weak resonance donation, which has a minor shielding effect. The net result is typically a moderate de-shielding of the attached carbon and adjacent protons.[8][9]

The interplay of these competing effects results in the final, distinct chemical shift for each nucleus in the molecule.

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, the following IUPAC-based numbering scheme will be used throughout this guide.

Caption: Standardized workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial. [10][11]Purity should be ≥95% to minimize interfering signals. [2][12][13]2. Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are common choices for this type of compound. The solvent must completely dissolve the sample. [14]3. Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. [15][16]Mix thoroughly using a vortex or gentle agitation until the solid is fully dissolved.

-

Reference Standard (Optional but Recommended): While residual solvent peaks can be used for calibration, adding an internal standard like Tetramethylsilane (TMS) provides a precise 0.00 ppm reference point. [10][15]Add a very small drop of TMS to the solution.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. [14][16]The final solution height in the tube should be around 4-5 cm. [15][16]6. Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H spectrum, followed by the broadband-decoupled ¹³C spectrum using standard pulse programs.

-

Part 3: Spectral Data Analysis and Interpretation

¹H NMR Spectrum: Predicted Analysis

The aromatic region (typically 6.0-8.5 ppm) will show signals for the three protons on the ring. The amino protons (-NH₂) will appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

-

H-2: This proton is ortho to the powerfully donating -NH₂ group and meta to the withdrawing -C≡N group. The strong shielding from the amino group is the dominant effect. It will appear as a doublet due to coupling with H-6 (a four-bond, meta coupling).

-

H-5: This proton is ortho to the withdrawing -C≡N group and meta to both the -Br and -NH₂ groups. It will be the most de-shielded (furthest downfield) of the aromatic protons. It will appear as a doublet of doublets due to coupling with its two neighbors, H-6 (ortho coupling) and H-2 (para coupling, which may not be resolved).

-

H-6: This proton is ortho to the -Br group and para to the donating -NH₂ group. It will be significantly shielded by the amino group, though less so than H-2. It will appear as a doublet from coupling to H-5 (ortho coupling).

¹³C NMR Spectrum: Predicted Analysis

The spectrum will show seven distinct carbon signals, as there is no molecular symmetry.

-

C-1 (C-CN): This quaternary carbon, attached to the electron-withdrawing cyano group, will be de-shielded and appear downfield.

-

C-2 (CH): Ortho to the electron-donating -NH₂ group, this carbon will be strongly shielded and appear upfield in the aromatic carbon region.

-

C-3 (C-NH₂): Directly attached to the amino group, this carbon will be significantly shielded.

-

C-4 (C-Br): The carbon bearing the bromine atom will be de-shielded due to bromine's electronegativity. Its chemical shift is a reliable indicator of halogenation.

-

C-5 (CH): Ortho to the cyano group, this carbon will be de-shielded.

-

C-6 (CH): Para to the amino group, this carbon will be shielded, though the effect is slightly less pronounced than at the ortho position.

-

-C≡N (Cyano Carbon): The carbon of the nitrile group typically appears in a distinct region around 115-125 ppm.

Summary of Predicted NMR Data

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment Rationale |

| H-2 | ~6.8 - 7.0 | d | Jmeta ≈ 2-3 Hz | Shielded by ortho -NH₂ |

| H-5 | ~7.5 - 7.7 | dd | Jortho ≈ 8-9 Hz, Jpara ≈ 0-1 Hz | De-shielded by ortho -CN |

| H-6 | ~7.2 - 7.4 | d | Jortho ≈ 8-9 Hz | Shielded by para -NH₂ |

| -NH₂ | Variable | br s | - | Exchangeable protons |

| ¹³C NMR | Predicted δ (ppm) | Assignment Rationale | ||

| C-1 | ~110 - 115 | Quaternary C attached to -CN | ||

| C-2 | ~115 - 120 | Shielded by ortho -NH₂ | ||

| C-3 | ~145 - 150 | Attached to electron-donating N | ||

| C-4 | ~110 - 115 | Attached to electronegative Br | ||

| C-5 | ~135 - 140 | De-shielded by ortho -CN | ||

| C-6 | ~130 - 135 | Shielded by para -NH₂ | ||

| -C≡N | ~118 - 122 | Characteristic nitrile carbon shift |

Note: These are estimated values based on established substituent effects. Actual experimental values may vary slightly based on solvent and experimental conditions.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a clear demonstration of modern analytical chemistry. By understanding the fundamental electronic influences of the amino, bromo, and cyano substituents, a detailed and predictive interpretation of the ¹H and ¹³C NMR spectra is achievable. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently identify and characterize this important chemical intermediate, ensuring the integrity and success of their synthetic endeavors in drug discovery and beyond.

References

Sources

- 1. This compound | C7H5BrN2 | CID 44336425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95.00% | CAS: 72635-78-0 | AChemBlock [achemblock.com]

- 3. nbinno.com [nbinno.com]

- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. (PDF) Substituent Effects on the NMR Chemical Shifts of [research.amanote.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. scribd.com [scribd.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. 72635-78-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 14. sites.bu.edu [sites.bu.edu]

- 15. organomation.com [organomation.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 3-Amino-4-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "molecular fingerprint" based on the vibrational frequencies of the bonds within the molecule.[1] This guide provides a detailed analysis of the infrared spectrum of 3-amino-4-bromobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its spectral features is crucial for identity confirmation, purity assessment, and reaction monitoring in drug development and chemical research.

This document will delve into the theoretical and practical aspects of interpreting the IR spectrum of this compound, provide a step-by-step protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, and offer insights into the causality behind experimental choices.

Molecular Structure and Predicted Vibrational Modes

To effectively interpret the IR spectrum of this compound, it is essential to first understand its molecular structure and the expected vibrational modes of its constituent functional groups.

Caption: Molecular Structure of this compound

The key functional groups that will give rise to characteristic absorption bands in the IR spectrum are:

-

Primary Aromatic Amine (-NH₂): This group will exhibit characteristic N-H stretching and bending vibrations.

-

Nitrile (-C≡N): The carbon-nitrogen triple bond has a very distinct and strong absorption.

-

Aromatic Ring (Benzene derivative): The benzene ring will show C-H stretching and bending, as well as C=C in-ring stretching vibrations.

-

Carbon-Bromine Bond (C-Br): The C-Br bond will have a stretching vibration in the fingerprint region of the spectrum.

In-Depth Analysis of the Predicted IR Spectrum

The IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2][3] The functional group region is where the most characteristic absorptions for specific bonds occur, while the fingerprint region contains a complex pattern of absorptions that is unique to the molecule as a whole.

Functional Group Region (4000-1500 cm⁻¹)

-

N-H Stretching (Primary Aromatic Amine):

-

Expected Absorption: Two distinct bands in the region of 3500-3300 cm⁻¹.[4]

-

Causality: Primary amines (R-NH₂) exhibit both symmetric and asymmetric stretching vibrations of the two N-H bonds. The asymmetric stretch typically appears at a higher frequency (around 3500-3400 cm⁻¹) than the symmetric stretch (around 3400-3300 cm⁻¹). The aromatic nature of the amine slightly shifts these frequencies compared to aliphatic amines.

-

-

Aromatic C-H Stretching:

-

Expected Absorption: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5]

-

Causality: The C-H bonds on the aromatic ring are sp² hybridized, which are stronger and vibrate at a higher frequency than the sp³ C-H bonds found in alkanes (which appear just below 3000 cm⁻¹).[2] The presence of peaks in this region is a strong indicator of an aromatic or unsaturated compound.

-

-

C≡N Stretching (Nitrile):

-

Expected Absorption: A strong, sharp absorption band in the range of 2260-2220 cm⁻¹.[4]

-

Causality: The carbon-nitrogen triple bond is a very strong and rigid bond, leading to a high vibrational frequency. This peak is often very intense and easily identifiable, making it a key diagnostic feature for nitriles.

-

-

Aromatic C=C In-Ring Stretching:

-

Expected Absorption: A series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.[5]

-

Causality: The conjugated double bonds within the benzene ring give rise to several stretching vibrations. Typically, two or more bands are observed, with a prominent one around 1600 cm⁻¹ and another near 1500 cm⁻¹.

-

-

N-H Bending (Primary Amine):

-

Expected Absorption: A medium to strong absorption in the 1650-1580 cm⁻¹ range.

-

Causality: This absorption is due to the scissoring motion of the N-H bonds. It can sometimes be broad and may overlap with the aromatic C=C stretching bands.

-

Fingerprint Region (1500-400 cm⁻¹)

The fingerprint region contains a wealth of structural information, although the absorptions are often complex and can be difficult to assign definitively without reference spectra.

-

Aromatic C-H Out-of-Plane Bending:

-

Expected Absorption: Strong absorptions in the 900-675 cm⁻¹ region. The exact position is highly indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, as in this compound, characteristic bands are expected.

-

-

C-N Stretching (Aromatic Amine):

-

Expected Absorption: A medium to strong band in the 1335-1250 cm⁻¹ region.

-

Causality: The stretching vibration of the bond between the aromatic carbon and the nitrogen of the amino group.

-

-

C-Br Stretching:

-

Expected Absorption: A medium to strong absorption in the 690-515 cm⁻¹ range for alkyl bromides.[6] For aryl bromides, this can be in a similar or slightly higher frequency range. The exact position is influenced by the other substituents on the ring.

-

Causality: The vibration of the carbon-bromine bond. Due to the mass of the bromine atom, this vibration occurs at a lower frequency, placing it in the far end of the fingerprint region.

-

Summary of Expected Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | Primary Aromatic Amine | 3500 - 3400 | Medium |

| Symmetric N-H Stretch | Primary Aromatic Amine | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak to Medium |

| C≡N Stretch | Nitrile | 2260 - 2220 | Strong, Sharp |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium to Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Medium to Strong |

| Aromatic C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Strong |

| C-Br Stretch | Aryl Bromide | < 700 | Medium to Strong |

Experimental Protocol: Acquiring an ATR-FTIR Spectrum of this compound

Attenuated Total Reflectance (ATR) is a widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[7][8]

Principle of ATR-FTIR

In ATR, an infrared beam is passed through a crystal of high refractive index (the ATR crystal, often diamond or germanium). The beam reflects off the internal surface of the crystal, creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal.[9] Where the sample absorbs energy, the evanescent wave is attenuated. The attenuated beam is then directed to the detector, generating the IR spectrum.[8]

Caption: Workflow for ATR-FTIR Spectrum Acquisition

Step-by-Step Methodology

-

Instrument Preparation and Background Scan:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have had adequate time to warm up and stabilize.

-

Clean the surface of the ATR crystal meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

-

Record a background spectrum. This is a crucial step to account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions, ensuring they are subtracted from the final sample spectrum.

-

-

Sample Preparation and Loading:

-

This compound is a solid at room temperature.[10] Place a small amount of the solid sample onto the center of the ATR crystal.

-

Lower the press arm of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum. Inconsistent pressure can lead to variations in peak intensities.

-

-

Spectrum Acquisition:

-

Set the desired spectral acquisition parameters. Typical parameters include:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

Initiate the sample scan.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Perform any necessary data processing, such as baseline correction or ATR correction (which accounts for the wavelength-dependent depth of penetration of the evanescent wave).

-

Label the significant peaks and compare their positions and intensities with the expected values from the analysis above and with reference spectra if available. For instance, the spectrum of the isomeric 4-amino-3-bromobenzonitrile is available on PubChem and can provide a useful comparison.[11]

-

-

Cleaning:

-

After the measurement, retract the press arm, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.

-

Data Interpretation and Validation: A Self-Validating System

The trustworthiness of the spectral interpretation relies on a systematic approach that cross-validates the presence of the key functional groups.

Caption: Logical Flow for IR Spectrum Interpretation

-

Initial Check (3500-3000 cm⁻¹): The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is a strong primary indicator of a primary amine. The bands just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.

-

Confirmation of Nitrile Group (around 2230 cm⁻¹): A strong, sharp peak in this region is a highly reliable confirmation of the nitrile functional group. Its absence would immediately cast doubt on the identity of the compound.

-

Aromatic and Amine Bending Region (1700-1500 cm⁻¹): The presence of multiple peaks in this region, corresponding to both aromatic C=C stretching and N-H bending, provides further evidence for the aromatic amine structure.

-

Fingerprint Region Analysis (<1500 cm⁻¹): While complex, the fingerprint region should contain bands corresponding to C-N and C-Br stretching, as well as the characteristic out-of-plane C-H bending for the substitution pattern. The overall pattern in this region serves as a final confirmation of the molecule's unique identity.

Conclusion

The infrared spectrum of this compound is rich with information that allows for its unambiguous identification. By systematically analyzing the characteristic absorption bands of the primary aromatic amine, nitrile, aromatic ring, and carbon-bromine functionalities, researchers can confidently verify the structure and purity of this important synthetic intermediate. The use of ATR-FTIR spectroscopy provides a rapid, reliable, and non-destructive method for obtaining high-quality spectral data, which is indispensable in the fast-paced environment of pharmaceutical and chemical research.

References

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44336425, this compound. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

American Chemical Society. (n.d.). Interpretation of Infrared Spectra, Second Edition. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1515279, 4-Amino-3-bromobenzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114001542, 4-[(3-Amino-4-pyridinyl)amino]-3-bromobenzonitrile. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

SpectraBase. (n.d.). Bromobenzene - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. Interpreting IR Spectra [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 8. Attenuated Total Reflectance = Powerful Sampling Technique for Plastics [thermofisher.com]

- 9. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. 4-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 1515279 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Amino-4-bromobenzonitrile mass spectrometry data

An In-depth Technical Guide to the Mass Spectrometry of 3-Amino-4-bromobenzonitrile

Introduction

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrN₂.[1] Its structure incorporates a benzonitrile core with both an amino (-NH₂) and a bromine (-Br) substituent. The molecular weight of this compound is approximately 197.03 g/mol , with a monoisotopic mass of 195.96361 Da.[2] As a key intermediate in medicinal chemistry and materials science, the unambiguous identification and characterization of this molecule are paramount. Mass spectrometry (MS) serves as a definitive analytical technique for this purpose, providing crucial information on molecular weight and structural features through controlled fragmentation.

This guide offers a detailed exploration of the mass spectrometric behavior of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its fragmentation, provide practical experimental protocols, and illustrate the interpretation of its mass spectrum.

Experimental Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is a highly effective analytical approach. The gas chromatograph separates the analyte from the sample matrix, while the mass spectrometer provides detailed structural information.

Protocol for GC-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a high-purity, volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration suitable for analysis, typically in the low µg/mL range.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[3]

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

-

Transfer Line Temperature: 280 °C.

-

Workflow Diagram: GC-MS Analysis

Caption: Workflow for the analysis of this compound by GC-MS.

Interpretation of the Electron Ionization Mass Spectrum

The mass spectrum of this compound is distinguished by several key features that arise from its unique elemental composition and structure.

The Molecular Ion (M•⁺)

The most diagnostic feature is the molecular ion peak cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[4] This results in a pair of peaks for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units, with nearly equal intensities.[5]

-

M•⁺ peak: Appears at m/z 196 , corresponding to the molecule containing the ⁷⁹Br isotope (C₇H₅⁷⁹BrN₂•⁺).

-

M+2 peak: Appears at m/z 198 , corresponding to the molecule containing the ⁸¹Br isotope (C₇H₅⁸¹BrN₂•⁺).

The presence of this characteristic 1:1 doublet is a strong confirmation of a molecule containing a single bromine atom.

Major Fragmentation Pathways

Under 70 eV electron ionization, the molecular ion undergoes fragmentation, providing structural insights. The primary fragmentation processes for this compound are detailed below.

-

Loss of a Bromine Radical (•Br): This is a highly favorable fragmentation for brominated aromatic compounds due to the relative weakness of the C-Br bond.

-

[M - Br]⁺: Loss of •Br from the molecular ion results in a fragment at m/z 117 . This peak will be a singlet, as the isotopic bromine has been removed.

-

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for benzonitriles is the elimination of a neutral HCN molecule.

-

[[M - Br] - HCN]⁺: The m/z 117 fragment can lose HCN (27 u) to produce a fragment at m/z 90 .

-

-

Loss of an Amino Radical (•NH₂): Cleavage of the C-N bond can result in the loss of the amino group.

-

[M - NH₂]⁺: This fragmentation would yield an isotopic doublet at m/z 180 (C₇H₄⁷⁹BrN•⁺) and m/z 182 (C₇H₄⁸¹BrN•⁺).

-

-

Formation of Benzyne-type Fragments: The fragment at m/z 90 can undergo further fragmentation.

-

[[[M - Br] - HCN] - HCN]⁺: A subsequent loss of HCN from the m/z 90 fragment could lead to a minor peak at m/z 63 .

-

Predicted Mass Spectrum Data

| m/z (relative to ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |

| 198 | [M+2]•⁺ | C₇H₅⁸¹BrN₂•⁺ | Isotopic peak of the molecular ion (¹:¹ ratio with m/z 196).[5] |

| 196 | [M]•⁺ | C₇H₅⁷⁹BrN₂•⁺ | Molecular Ion. |

| 182 / 180 | [M - NH₂]⁺ | C₇H₄BrN•⁺ | Loss of amino radical; retains Br isotopic pattern. |

| 117 | [M - Br]⁺ | C₇H₅N₂⁺ | Loss of bromine radical; a major, singlet peak. |

| 90 | [M - Br - HCN]⁺ | C₆H₄N⁺ | Loss of HCN from the m/z 117 fragment. |

| 63 | [M - Br - 2HCN]⁺ | C₅H₃⁺ | Loss of a second HCN molecule. |

Fragmentation Pathway Diagram

Caption: Predicted EI fragmentation pathway for this compound.

Advanced and Alternative Mass Spectrometric Techniques

While GC-EI-MS is a standard method, other techniques can provide complementary information.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion and its fragments, thus confirming the identity of the compound with very high confidence.[6]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For complex mixtures or thermally labile analogues, LC-MS with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be employed.[7] These methods typically generate abundant protonated molecules ([M+H]⁺) at m/z 197/199 with reduced fragmentation, which is useful for quantification.

-

Negative Chemical Ionization (NCI): NCI is an exceptionally sensitive technique for electrophilic compounds, particularly halogenated ones. In NCI mode, brominated aromatic compounds often produce an intense bromide anion signal (Br⁻) at m/z 79 and 81, enabling highly selective detection at trace levels.[8]

Conclusion

The mass spectrometric analysis of this compound is straightforward and highly informative. The key diagnostic feature under electron ionization is the molecular ion doublet at m/z 196/198, which provides unambiguous evidence of a compound containing one bromine atom. The subsequent fragmentation pattern, characterized by the loss of a bromine radical to form a base peak at m/z 117 and the further loss of HCN to yield a fragment at m/z 90, confirms the benzonitrile structure. By employing the standardized protocols and interpretive principles outlined in this guide, researchers can confidently identify and characterize this compound in various applications.

References

-